6-chloro-N-(4-chlorobenzyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Chloro-N2-[(4-chlorophenyl)methyl]-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-[(4-chlorophenyl)methyl]-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N2-[(4-chlorophenyl)methyl]-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-N2-[(4-chlorophenyl)methyl]-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-chloro-N2-[(4-chlorophenyl)methyl]-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or disruption of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Simazine: Another herbicide with structural similarities to the compound .
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.
Uniqueness
6-Chloro-N2-[(4-chlorophenyl)methyl]-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of both chloro and morpholine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H20Cl2N6O |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
6-chloro-2-N-[(4-chlorophenyl)methyl]-4-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H20Cl2N6O/c17-13-3-1-12(2-4-13)11-20-16-22-14(18)21-15(23-16)19-5-6-24-7-9-25-10-8-24/h1-4H,5-11H2,(H2,19,20,21,22,23) |
InChI Key |
ZPISMALHGPBZSD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC(=NC(=N2)Cl)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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